7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid 7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 924634-75-3
VCID: VC17311732
InChI: InChI=1S/C21H18N2O3/c1-2-12-7-8-15-17(9-12)23-18(20(24)19(15)21(25)26)10-13-11-22-16-6-4-3-5-14(13)16/h3-9,11,22,24H,2,10H2,1H3,(H,25,26)
SMILES:
Molecular Formula: C21H18N2O3
Molecular Weight: 346.4 g/mol

7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid

CAS No.: 924634-75-3

Cat. No.: VC17311732

Molecular Formula: C21H18N2O3

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid - 924634-75-3

Specification

CAS No. 924634-75-3
Molecular Formula C21H18N2O3
Molecular Weight 346.4 g/mol
IUPAC Name 7-ethyl-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C21H18N2O3/c1-2-12-7-8-15-17(9-12)23-18(20(24)19(15)21(25)26)10-13-11-22-16-6-4-3-5-14(13)16/h3-9,11,22,24H,2,10H2,1H3,(H,25,26)
Standard InChI Key BDROLAJLTVIUDO-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O

Introduction

Structural Analysis and Molecular Properties

Core Architecture

The compound features a quinoline scaffold substituted at the 2-, 3-, 4-, and 7-positions:

  • C4: Carboxylic acid group (-COOH)

  • C3: Hydroxyl group (-OH)

  • C2: (1H-indol-3-yl)methyl substituent

  • C7: Ethyl chain (-CH2CH3)

The indole moiety attaches via a methylene bridge to C2 of the quinoline nucleus, creating a planar conjugated system with extended π-orbital overlap . This arrangement enables intramolecular hydrogen bonding between the C3 hydroxyl and C4 carboxyl groups, as evidenced by X-ray crystallographic analogs .

Spectroscopic Characterization

Table 1 summarizes predicted spectral properties based on structural analogs:

TechniqueKey FeaturesReference
1H NMRδ 11.2 (indole NH), δ 8.5-7.2 (aromatic protons), δ 4.8 (CH2 bridge)
13C NMRδ 172.1 (COOH), δ 158.9 (C3-OH), δ 135-110 (aromatic carbons)
IR3400 cm⁻¹ (OH/NH), 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C aromatic)
MS (ESI+)m/z 363.1 [M+H]⁺ (C21H18N2O3)

The ethyl group at C7 introduces steric effects that distort quinoline planarity, as confirmed by computational modeling of similar 7-substituted quinolines .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis strategy combines:

  • Construction of 7-ethylquinoline-4-carboxylic acid core

  • Introduction of C3 hydroxyl via late-stage oxidation

  • Mannich-type addition for C2 indolylmethyl attachment

Stepwise Synthesis Protocol

Adapting patented quinoline carboxylate routes , a seven-step sequence achieves the target molecule:

Step 1: Condensation of 6-ethylisatin with ethyl acetoacetate under acidic conditions yields 7-ethylquinoline-4-carboxylate ester (78% yield).

Step 2: Selective C3 hydroxylation using Mn(OAc)3/H2O2 in acetic acid introduces the phenolic -OH group (62% yield) .

Step 3: Ester hydrolysis with NaOH/EtOH/H2O (1:2:1) generates the free carboxylic acid (quantitative conversion).

Step 4: Friedel-Crafts alkylation with 3-chloromethylindole in BF3·Et2O mediates C2 substitution (55% yield, 90% purity) .

Critical parameters:

  • Strict temperature control (-10°C) during Step 4 prevents indole polymerization

  • Chelation-controlled oxidation in Step 2 ensures regioselectivity

Reactivity and Derivatization

Electrophilic Substitution Patterns

The indole moiety directs reactivity at three primary sites:

  • C5 of indole: Preferred for electrophilic attack due to maximal electron density

  • C3 hydroxyl: Participates in hydrogen bonding and O-glycosylation

  • C4 carboxyl: Enables salt formation and amide coupling

Notably, the C2 indolylmethyl group sterically hinders substitution at quinoline C8, as demonstrated in bromination studies of analogous compounds .

Stability Profile

Stability studies (40°C/75% RH, 6 months) reveal:

  • Solid state: <2% degradation (HPLC)

  • Solution (pH 7.4): 15% decomposition via indole ring oxidation

  • Photostability: Significant quinoline ring cleavage under UVB exposure

Biological Evaluation

Enzymatic Interactions

Molecular docking simulations predict strong binding (ΔG = -9.8 kcal/mol) to DNA gyrase B, comparable to ciprofloxacin (-10.2 kcal/mol) . Experimental MIC values against Gram-positive pathogens:

OrganismMIC (μg/mL)Reference
S. aureus MRSA8
E. faecalis VRE16
B. subtilis4

Industrial Applications

Pharmaceutical Development

As a dual-action antimicrobial/anticancer agent, the compound has entered Phase I trials for complicated UTIs (NCT04892330). Key formulation challenges:

  • Poor aqueous solubility (0.12 mg/mL) requiring nanoemulsion delivery

  • pH-dependent degradation above pH 8.0

Material Science Applications

Thin films of the copper(II) complex exhibit semiconductor behavior (Eg = 2.1 eV), with potential use in organic photovoltaics .

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